An In-Depth Technical Guide to 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular and chemical properties, a robust synthetic pathway, methods for its structural elucidation, and discusses its potential applications based on the known bioactivities of related structures.
Core Molecular Attributes
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀FN₃ | Inferred from isomer data |
| Molecular Weight | 191.20 g/mol | Inferred from isomer data[1] |
| Appearance | Expected to be a crystalline solid | General knowledge of similar anilines |
| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and chloroform | General knowledge of similar anilines |
Synthesis of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline
The synthesis of pyrazole-substituted anilines is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[2][3][4] This method offers a versatile and efficient means to form the C-C bond between the aniline and pyrazole rings.
A plausible synthetic route for 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline involves the Suzuki-Miyaura coupling of a boronic acid or ester derivative of 1-methyl-1H-pyrazole with a halogenated 2-fluoroaniline.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Bromo-2-fluoroaniline (or a suitable alternative halogenated 2-fluoroaniline)
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add 3-bromo-2-fluoroaniline (1 equivalent), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equivalents), and the palladium catalyst (0.05 equivalents).
-
Add the base (2 equivalents) and the solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline.
Causality of Experimental Choices:
-
Palladium Catalyst: The choice of a palladium catalyst with appropriate ligands (like dppf) is crucial for an efficient catalytic cycle in the Suzuki-Miyaura reaction.
-
Base: The base is required to activate the boronic acid derivative for transmetalation to the palladium center.
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.
Synthesis Workflow Diagram:
Caption: Suzuki-Miyaura coupling for synthesis.
Structural Elucidation and Spectroscopic Analysis
The structure of the synthesized 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline and pyrazole rings, as well as a singlet for the methyl group on the pyrazole ring. The coupling patterns of the aromatic protons will be indicative of their substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic chemical shifts for the carbon atoms in the aniline and pyrazole rings. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom on the aniline ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching of the aromatic rings.
Potential Applications in Drug Discovery
Both pyrazole and aniline moieties are prevalent in a wide range of biologically active compounds.[5][6] The combination of these two scaffolds in 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline suggests its potential as a valuable building block in drug discovery.
-
Kinase Inhibitors: Many pyrazole derivatives have been developed as inhibitors of various kinases, which are key targets in cancer therapy. The aniline portion of the molecule can be further functionalized to interact with the hinge region of the kinase active site.
-
Antimicrobial Agents: Pyrazole-containing compounds have shown a broad spectrum of antimicrobial and antifungal activities.[5]
-
Central Nervous System (CNS) Agents: The pyrazole scaffold is also found in drugs targeting the central nervous system.
The presence of a fluorine atom can enhance the metabolic stability and binding affinity of the molecule to its biological target.[7]
Potential Drug Discovery Pathway:
Caption: From building block to drug candidate.
Conclusion
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline represents a promising scaffold for the development of novel therapeutic agents. Its synthesis can be reliably achieved through established cross-coupling methodologies, and its structure can be unequivocally determined by standard spectroscopic techniques. The inherent biological potential of its constituent pyrazole and aniline moieties, augmented by the presence of a fluorine substituent, makes it a valuable asset for medicinal chemists and drug discovery professionals. Further investigation into the derivatization and biological evaluation of this compound is warranted to explore its full therapeutic potential.
References
-
PubChem. 4-Fluoro-2-(3-methylpyrazol-1-yl)aniline. National Center for Biotechnology Information. [Link]
-
Lam, L.; Park, S.H.; Sloop, J. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank2022 , 2022, M1483. [Link]
- Journal of Organic Chemistry of the USSR (English Transl
- Wang, et al. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
- Yousif, D., et al.
- Journal of Heterocyclic Chemistry.
- U.S.
- Journal of Medicinal Chemistry.
- Organic & Biomolecular Chemistry.
-
PubChem. 4-Fluoro-2-(3-methylpyrazol-1-yl)aniline. National Center for Biotechnology Information. [Link]
- Journal of Organic Chemistry.
- Journal of the Chemical Society, Perkin Transactions 1.
- Chevallier, F., et al. N-aryl pyrazoles: DFT calculations of CH acidity and deprotonative metallation using a combination of lithium and zinc amides. Organic & Biomolecular Chemistry.
- Journal of the American Chemical Society.
-
CompTox Chemicals Dashboard. 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline. U.S. Environmental Protection Agency. [Link]
-
PubChemLite. 3-fluoro-4-(1h-pyrazol-1-yl)aniline. [Link]
- Journal of Fluorine Chemistry.
-
PubChem. 4-(1H-Pyrazol-1-yl)aniline. National Center for Biotechnology Information. [Link]
- Google Patents. Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.
-
Pharmaffiliates. (R)-3-(1-(2-Chloro-3-fluoro-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)phenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine. [Link]
-
PubChemLite. 2-methyl-5-(1-methyl-1h-pyrazol-5-yl)aniline. [Link]
-
PubChemLite. 2,2,2-trifluoro-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-amine. [Link]
-
Lam, L.; Park, S.H.; Sloop, J. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank2022 , 2022, M1483. [Link]
Sources
- 1. 4-Fluoro-2-(3-methylpyrazol-1-yl)aniline | C10H10FN3 | CID 62494296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]


